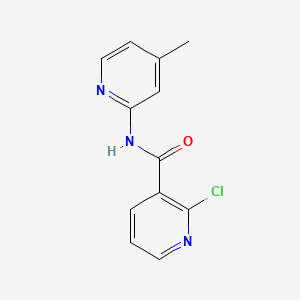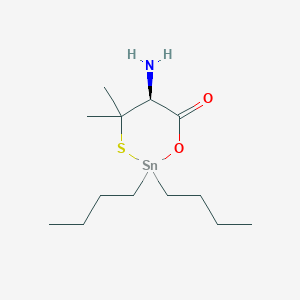
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an oxathiastanninan ring, which includes tin, sulfur, and oxygen atoms, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one typically involves the reaction of dibutyltin oxide with a suitable sulfur-containing ligand under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then heated to facilitate the formation of the oxathiastanninan ring. The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis. The process would include the use of larger reaction vessels, automated control of reaction conditions, and efficient purification methods to ensure high yield and purity. Safety measures are crucial due to the involvement of organotin compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of tin.
Reduction: Reduction reactions can convert the compound into lower oxidation states of tin.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and sulfoxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is used as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biology due to its ability to interact with biological molecules. It is studied for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent. Its ability to interfere with cellular processes makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the production of specialized coatings and materials. Its unique properties make it suitable for applications requiring high durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one involves its interaction with cellular components. The compound targets specific enzymes and proteins, disrupting their normal function. This leads to the inhibition of cellular processes, which can be beneficial in applications such as antimicrobial and anticancer treatments. The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to metal ions and form stable complexes plays a crucial role.
Properties
CAS No. |
561066-66-8 |
|---|---|
Molecular Formula |
C13H27NO2SSn |
Molecular Weight |
380.1 g/mol |
IUPAC Name |
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one |
InChI |
InChI=1S/C5H11NO2S.2C4H9.Sn/c1-5(2,9)3(6)4(7)8;2*1-3-4-2;/h3,9H,6H2,1-2H3,(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
InChI Key |
SLJPJEYRRNSGER-LHWPGRLPSA-L |
Isomeric SMILES |
CCCC[Sn]1(OC(=O)[C@@H](C(S1)(C)C)N)CCCC |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C(C(S1)(C)C)N)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
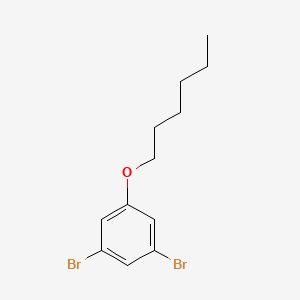
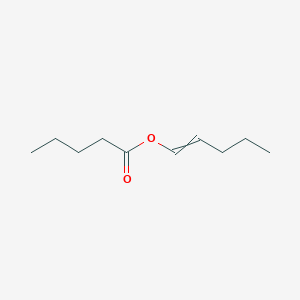
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)

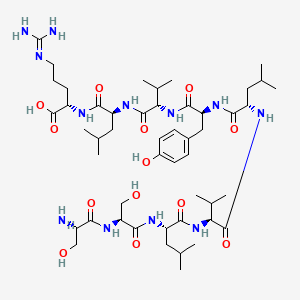

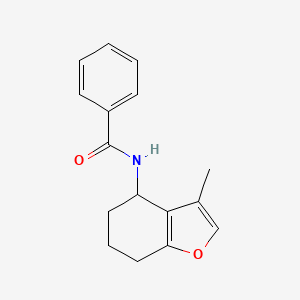
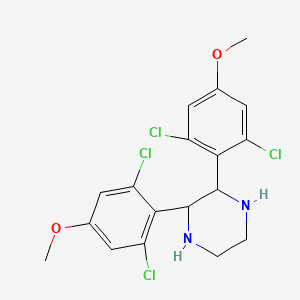
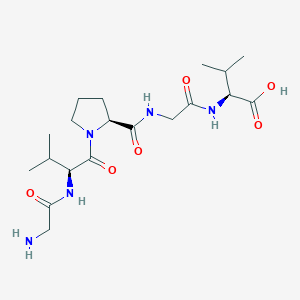
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
